molecular formula C15H21ClN2O2 B2585018 tert-Butyl 4-(6-chloropyridin-2-yl)piperidine-1-carboxylate CAS No. 1266118-78-8

tert-Butyl 4-(6-chloropyridin-2-yl)piperidine-1-carboxylate

Cat. No.: B2585018
CAS No.: 1266118-78-8
M. Wt: 296.8
InChI Key: YAWLZFBIZMMVLI-UHFFFAOYSA-N
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Description

tert-Butyl 4-(6-chloropyridin-2-yl)piperidine-1-carboxylate (CAS 1266118-78-8) is a high-purity chemical intermediate of significant value in medicinal chemistry and drug discovery. This compound, with a molecular formula of C₁₅H₂₁ClN₂O₂ and a molecular weight of 296.79 g/mol, serves as a crucial building block in organic synthesis . Its primary research application is as a precursor in the synthesis of potent GLP-1 receptor agonists, which are investigated for the treatment of type 2 diabetes and other metabolic syndromes . The piperidine scaffold and the chloropyridine moiety are key structural features that allow for further functionalization, enabling researchers to explore structure-activity relationships in drug candidate molecules . The product is classified with the signal word "Warning" and carries hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Appropriate personal protective equipment should be used, and the material should be handled in a well-ventilated place. It is recommended to store the compound in an inert atmosphere at 2-8°C . This product is offered with a purity of ≥98% and is intended for Research Use Only. It is strictly not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

tert-butyl 4-(6-chloropyridin-2-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O2/c1-15(2,3)20-14(19)18-9-7-11(8-10-18)12-5-4-6-13(16)17-12/h4-6,11H,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAWLZFBIZMMVLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(6-chloropyridin-2-yl)piperidine-1-carboxylate typically involves the reaction of 4-(6-chloropyridin-2-yl)piperidine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine, under an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is often purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Key Reaction Types

Reaction TypeKey Reagents/ConditionsYieldSource
Hydrolysis of methyl esterNaOH (2N), HCl (1N), reflux at 60°C88%
Boc deprotectionTrimethylsilyl iodide (TMSI), MeCN/DCMFull conversion
Coupling with aryl alcoholsPd₂(dba)₃, BINAP, Cs₂CO₃, toluene, 100°C, 16hNot specified

Hydrolysis Reaction :
The synthesis involves hydrolysis of tert-butyl 4-(6-chloropyridin-2-yl)piperidine-1,4-dicarboxylate methyl ester (S11) with NaOH in MeOH/water at 60°C, followed by acidification to yield the target compound .

Boc Deprotection :
The tert-butyl group is removed using TMSI in MeCN or DCM, often with silylating agents like BSA or TFBSA, typically at 0–25°C .

Oxidation and Substitution

  • Chloropyridine Reactivity : The chlorine atom on the pyridine ring enables electrophilic aromatic substitution. This site undergoes reactions such as:

    • Nucleophilic aromatic substitution (e.g., with thiophenol or 2-mercaptoacetic acid) .

    • Cross-coupling (e.g., Ullmann-type coupling with aryl alcohols) .

Ester Hydrolysis

The tert-butyl ester undergoes hydrolysis under basic or acidic conditions to form carboxylic acids, a critical step in medicinal chemistry for bioavailability modulation .

Palladium-Catalyzed Coupling

A reaction with (4-chloro-2-fluorophenyl)methanol involves:

  • Catalyst : Pd₂(dba)₃ (1.1 mmol)

  • Ligand : BINAP (2.2 mmol)

  • Base : Cs₂CO₃ (43.8 mmol)

  • Conditions : Toluene, 100°C, 16h .

Key Spectroscopic Data

ParameterValue/DescriptionSource
¹H NMR (CDCl₃) δ 7.58 (t, J=7.6 Hz), 7.17 (d, J=8.2 Hz), 7.06 (d, J=7.6 Hz)
¹³C NMR (CDCl₃) δ 166.9 (carbonyl), 148.2–147.6 (pyridine carbons)
MS (ES) m/z 241.2 (M-tBu)+

Reaction Mechanism Insights

The chloropyridine moiety’s electronic properties (electron-withdrawing chlorine) activate the aromatic ring for nucleophilic substitution. The piperidine ring’s tertiary amine group may participate in hydrogen bonding or act as a leaving group under acidic conditions .

Stability and Storage

  • Storage : Requires inert atmosphere (2–8°C) due to potential moisture sensitivity .

  • Solubility : Moderate solubility in DCE, MeOH, and EtOAc .

This compound’s reactivity profile makes it valuable for synthesizing biologically active molecules, particularly in neurotransmission-related drug discovery.

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its potential as a therapeutic agent due to its ability to modulate various biological pathways. Research indicates that it may act as an agonist for specific receptors, which is crucial in the development of drugs targeting metabolic disorders.

  • GLP-1 Receptor Agonism : Studies have explored the role of similar compounds in activating the glucagon-like peptide-1 receptor (GLP-1R), which is significant in the treatment of type 2 diabetes mellitus. The design and optimization of small molecules that can effectively activate this receptor are essential for developing oral therapies that improve patient adherence compared to injectable forms .

Synthetic Chemistry

tert-Butyl 4-(6-chloropyridin-2-yl)piperidine-1-carboxylate serves as an intermediate in the synthesis of other biologically active compounds. Its structural features allow for further modifications that can enhance pharmacological properties or introduce new functionalities.

The compound has been subjected to various biological activity assays, including:

  • Antioxidant Activity : Its derivatives have shown potential antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
  • Antimicrobial Activity : Research on similar compounds has demonstrated antibacterial and antifungal activities against various pathogens, suggesting that tert-butyl derivatives may also exhibit these properties .

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
GLP-1R AgonismPotential for oral diabetes therapies
AntioxidantExhibited significant DPPH scavenging
AntimicrobialActive against gram-positive and negative bacteria

Case Study: GLP-1R Agonists

In a study focusing on small-molecule agonists of GLP-1R, compounds structurally related to this compound demonstrated robust preclinical efficacy. The research emphasized the importance of optimizing chemical structures to enhance receptor activation and improve oral bioavailability, which is critical for developing effective diabetes treatments .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(6-chloropyridin-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the final product derived from this compound .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Piperidine Derivatives

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
tert-Butyl 4-(6-chloropyridin-2-yl)piperidine-1-carboxylate 1266118-78-8 C₁₅H₂₁ClN₂O₂ 296.79 6-Chloro-2-pyridinyl Pharmaceutical intermediate, agrochemical synthesis
tert-Butyl 4-(6-chloropyrazin-2-yl)piperidine-1-carboxylate 778627-83-1 C₁₄H₂₀ClN₃O₂ 297.79 6-Chloro-2-pyrazinyl Likely used in kinase inhibitors due to pyrazine’s electron-deficient nature
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate N/A C₁₅H₂₃N₃O₂ 277.36 Pyridin-3-yl, amino Enhanced polarity for CNS-targeting drug candidates
tert-Butyl 4-((2-chloro-6-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate 1289386-94-2 C₁₅H₂₁ClN₃O₃ 327.81 Chloro-methylpyrimidinyloxy Antiviral or anticancer agents (pyrimidine scaffold)
tert-Butyl (5,6-dimethoxypyridin-2-yl)methylcarbamate N/A C₁₄H₂₂N₂O₄ 282.34 5,6-Dimethoxy-2-pyridinyl Potential use in neurology due to methoxy groups’ metabolic stability

Research Findings

  • Synthetic Utility : The Boc group in the target compound allows efficient deprotection, enabling its use in synthesizing kinase inhibitors and antipsychotics .
  • Pyridinyl vs. Pyrimidinyl : Pyrimidine derivatives (e.g., CAS 1289386-94-2) show higher binding affinity to DNA/RNA targets, whereas pyridinyl analogs are preferred for receptor modulation .
  • Chlorine Substituent: The 6-chloro group in the target compound enhances stability against oxidative metabolism compared to non-halogenated analogs .

Biological Activity

tert-Butyl 4-(6-chloropyridin-2-yl)piperidine-1-carboxylate, identified by its CAS number 1266118-78-8, is a chemical compound with potential applications in medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, pharmacokinetic properties, and therapeutic potential based on recent research findings.

The molecular formula of this compound is C15H21ClN2O2C_{15}H_{21}ClN_{2}O_{2} with a molecular weight of 296.79 g/mol. The compound features a piperidine ring substituted with a tert-butyl group and a chloropyridine moiety, which contributes to its biological properties.

PropertyValue
CAS Number1266118-78-8
Molecular FormulaC15H21ClN2O2
Molecular Weight296.79 g/mol
PurityNot specified
Storage ConditionsInert atmosphere, 2-8°C

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antiparasitic Activity : Studies have shown that derivatives of related compounds can inhibit the growth of parasites such as Plasmodium species. For instance, modifications in the chemical structure can enhance potency against malaria parasites by affecting metabolic stability and solubility .
  • CYP Enzyme Interaction : The compound's interactions with cytochrome P450 enzymes (CYP) suggest potential implications for drug metabolism and pharmacokinetics. It has been noted that some derivatives may act as inhibitors for specific CYP enzymes, which could affect the metabolism of co-administered drugs .
  • Neuropharmacological Effects : Similar piperidine derivatives have been investigated for their effects on neurotransmitter systems, indicating a potential role in treating neurological disorders .

Pharmacokinetics

The pharmacokinetic profile of this compound remains largely unexplored; however, insights from related compounds suggest:

  • Solubility : Moderate aqueous solubility is expected based on structural characteristics, which is crucial for bioavailability.
  • Metabolic Stability : The presence of halogen substituents often influences metabolic pathways, potentially leading to increased stability in vivo.

Case Studies

  • Antimalarial Efficacy : In a study evaluating related compounds against P. berghei in mouse models, certain structural modifications led to significant reductions in parasitemia, suggesting that similar modifications could enhance the efficacy of this compound against malaria .
  • CYP Inhibition Studies : A comparative analysis of various piperidine derivatives indicated that certain compounds exhibited selective inhibition of CYP enzymes, which could lead to drug-drug interactions when used in combination therapies .

Q & A

What synthetic strategies are employed for tert-Butyl 4-(6-chloropyridin-2-yl)piperidine-1-carboxylate, and how are reaction conditions optimized?

Answer:
The synthesis typically involves nucleophilic aromatic substitution (NAS) at the 6-chloro position of pyridine, followed by Boc protection of the piperidine nitrogen. Key steps include:

  • Reacting 6-chloropyridin-2-amine with a piperidine derivative under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) to form the piperidine-pyridine backbone.
  • Introducing the tert-butyl carbamate group via di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalyst like DMAP.
  • Optimization parameters include solvent polarity (THF vs. DMF), reaction time (12–24 hours), and stoichiometry (1.2–2.0 eq. of Boc₂O). Monitoring via TLC or HPLC ensures reaction completion .

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